

Application Notes and Protocols for Creating Stable DPhPC-Supported Lipid Bilayers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as simplified models of cell membranes. Among the various lipids used for creating SLBs, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) is a synthetic lipid renowned for its exceptional stability. The branched phytanoyl chains of **DPhPC** provide high mechanical and chemical stability, high electrical resistance, and low permeability to ions and water.[1][2][3][4] These properties make **DPhPC** an ideal choice for a wide range of applications, including the study of membrane proteins, ion channels, and drug-membrane interactions.[3] This document provides detailed protocols for the preparation and characterization of stable **DPhPC**-supported lipid bilayers.

Key Properties of DPhPC Lipids

DPhPC's unique branched-chain structure confers several advantageous properties for forming stable lipid bilayers. Unlike straight-chain lipids, **DPhPC** does not exhibit a gel-to-liquid phase transition over a broad temperature range (-120 °C to 120 °C), ensuring the bilayer remains in a fluid state under typical experimental conditions.[4] The interdigitation of the branched methyl groups in the hydrophobic tails contributes to the high stability of **DPhPC** membranes.[2]

Quantitative Data Summary



The following table summarizes key quantitative data for **DPhPC** lipid bilayers, providing a reference for experimental expectations.

Property	Value	Technique	Reference
Area per lipid	80.8 Ų	Molecular Dynamics	[5]
Area Compressibility Modulus	347 ± 22 mN/m	Molecular Dynamics	[5]
Bilayer Thickness (Hydrophobic region)	32.2 ± 0.6 Å	Neutron Diffraction	[4]
Bilayer Thickness (Gibbs–Luzzati)	38.3 ± 0.2 Å	Neutron Diffraction	[4]
Molecular Area (at 40 mN/m)	81.2 Ų	X-ray and Neutron Scattering	[6]
Compressibility Modulus (Monolayer)	122 ± 7 mN/m	Compression Isotherms	[6]
Interfacial Dipole Potential	355 ± 16 mV	Compression Isotherms	[6]

Experimental Protocols

This section provides detailed methodologies for preparing **DPhPC** vesicles and forming supported lipid bilayers via the vesicle fusion technique.

Protocol 1: DPhPC Vesicle Preparation

Stable and unilamellar vesicles are crucial for the successful formation of high-quality supported lipid bilayers.

Materials:

- 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) powder
- Chloroform



- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Nitrogen gas stream
- Mini-extruder with 100 nm polycarbonate membranes
- Syringes

Procedure:

- Lipid Film Formation:
 - o Dissolve the desired amount of **DPhPC** in chloroform in a round-bottom flask.
 - Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
 - Place the flask under vacuum for at least 1 hour to remove any residual solvent.
- Hydration:
 - Rehydrate the lipid film with PBS buffer (pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing vigorously.[7] This creates multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to multiple passes through a mini-extruder.
 - Assemble the extruder with two 100 nm polycarbonate membranes.[7]
 - Pass the lipid solution through the membranes 11 times to ensure a homogenous population of vesicles.[7]
 - The resulting vesicle suspension can be stored at 4°C.



Protocol 2: Formation of DPhPC Supported Lipid Bilayers by Vesicle Fusion

The vesicle fusion method is a common and effective technique for forming SLBs on solid supports like silica or mica.

Materials:

- DPhPC vesicle suspension (0.2 mg/mL in PBS)[7]
- Solid support (e.g., mica, silica-coated quartz crystals)
- Cleaning solution (e.g., Piranha solution, plasma cleaner)
- PBS buffer (pH 7.4)

Procedure:

- Substrate Preparation:
 - Thoroughly clean the solid support to create a hydrophilic surface. For mica, freshly cleave the surface. For silica surfaces, cleaning with Piranha solution (use with extreme caution) or exposure to oxygen plasma is effective.
- Bilayer Formation:
 - Place the cleaned substrate in a suitable chamber (e.g., QCM-D flow chamber, AFM liquid cell).
 - Establish a baseline with PBS buffer.[7]
 - Introduce the **DPhPC** vesicle suspension (diluted to 0.2 mg/mL in PBS) into the chamber.
 [7] For spontaneous vesicle adsorption and rupture to occur, a total lipid concentration greater than 0.15 g/l has been shown to be effective on plasma-treated gold and silica surfaces.[1][2]
 - Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring



(QCM-D).

- Rinsing:
 - After the bilayer has formed (indicated by a stable signal in QCM-D, for example), rinse the chamber thoroughly with PBS buffer to remove any unfused vesicles.

Characterization of DPhPC Supported Lipid Bilayers

Several techniques can be employed to characterize the formation, stability, and physical properties of **DPhPC** SLBs.

Protocol 3: Atomic Force Microscopy (AFM) Imaging

AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects and overall quality.

Procedure:

- Prepare the **DPhPC** SLB on a freshly cleaved mica substrate as described in Protocol 2.
- Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated with PBS buffer.
- Image the surface in tapping mode or contact mode in liquid.[8]
- Successful bilayer formation is indicated by a smooth, continuous surface with a thickness corresponding to a single bilayer. Defects such as holes or adsorbed vesicles can also be identified.

Protocol 4: Fluorescence Microscopy and Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence microscopy can be used to visualize the bilayer and assess its fluidity.

Procedure:

Vesicle Preparation with Fluorescent Probe:



- During the vesicle preparation (Protocol 1), include a small molar percentage (e.g., 1 mol%) of a fluorescent lipid probe (e.g., Lissamine Rhodamine B-DOPE) in the initial lipid mixture.
- Bilayer Formation and Imaging:
 - Form the fluorescently labeled **DPhPC** SLB on a glass coverslip.
 - Image the bilayer using a fluorescence microscope. A uniform fluorescence distribution indicates a continuous bilayer.
- FRAP for Fluidity Measurement:
 - Select a region of interest on the bilayer.
 - Bleach the fluorophores in this region using a high-intensity laser.
 - Monitor the recovery of fluorescence in the bleached area over time as unbleached probes diffuse into the region.
 - The rate and extent of fluorescence recovery provide information about the lateral diffusion coefficient and the mobile fraction of lipids, confirming the fluidity of the bilayer.[9]

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the electrical properties of the SLB, such as its capacitance and resistance, which are indicative of bilayer integrity.

Procedure:

- Form the **DPhPC** SLB on a conductive substrate (e.g., gold or indium tin oxide).
- Use a four-probe cell with two reference electrodes and two current-carrying electrodes.[10]
- Apply a small amplitude sinusoidal voltage across a range of frequencies (e.g., 0.1–100,000 Hz).[10]



- Measure the resulting current to determine the complex impedance.
- Model the impedance data using an equivalent circuit to extract the bilayer capacitance and resistance.[11] A high resistance and low capacitance are characteristic of a well-sealed, insulating lipid bilayer.

Visualizing Experimental Workflows

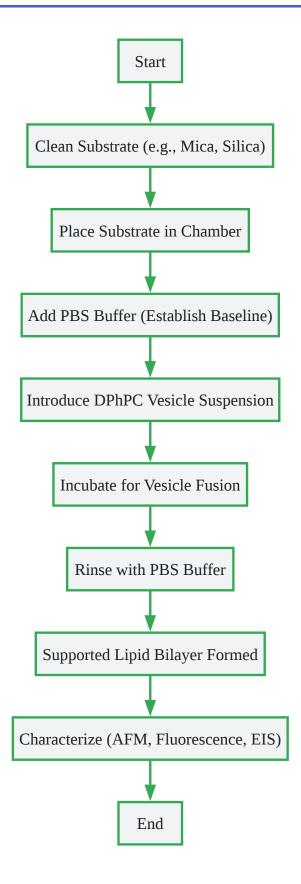
The following diagrams illustrate the key experimental workflows described in this application note.



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Workflow for **DPhPC** Vesicle Preparation.

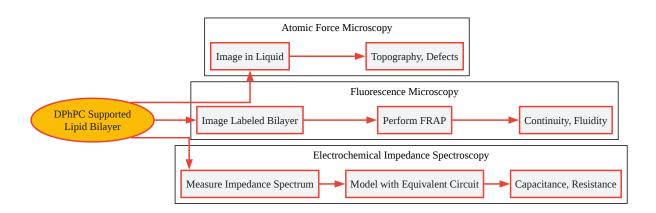




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Workflow for Supported Lipid Bilayer Formation.





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